1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-chlorobenzoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-10-3-1-2-8(6-10)11(15)14-5-4-9(7-14)12(16)17/h1-3,6,9H,4-5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHRNLOMGYVPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound consists of a pyrrolidine ring attached to a carboxylic acid group and a chlorobenzoyl moiety. The presence of the chlorobenzoyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a candidate for various pharmacological applications.
Biological Activity Overview
Research indicates that derivatives of pyrrolidine-3-carboxylic acids exhibit a range of biological activities, including:
- Antimicrobial Properties : Some studies have shown that pyrrolidine derivatives possess antibacterial and antifungal activities.
- Antitumor Effects : Certain compounds in this class have demonstrated cytotoxic effects against cancer cell lines.
- Neurological Effects : Investigations into the modulation of neurotransmitter systems suggest potential applications in treating neurological disorders.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors, influencing various biochemical pathways. For example, it may act as an allosteric modulator for G-protein coupled receptors (GPCRs), which are critical targets in drug development.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrrolidine-3-carboxylic acid | Basic pyrrolidine structure | Naturally occurring amino acid derivative |
| 1-Benzoylpyrrolidine-3-carboxylic acid | Benzoyl group instead of chlorobenzoyl | Less polar; different reactivity profile |
| 5-Methylpyrrolidine-3-carboxylic acid | Methyl substitution at position 5 | Enhanced lipophilicity; different biological activity |
| (S)-Proline | Chiral center at position 2 | Essential amino acid; widely studied for catalysis |
This table illustrates how the chlorobenzoyl group in this compound imparts distinct properties that may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrrolidine derivatives, including this compound:
- Antibacterial Activity : A study published in Journal of Medicinal Chemistry highlighted the antibacterial effects of various pyrrolidine derivatives against resistant strains of bacteria, suggesting that modifications like chlorobenzoylation could enhance efficacy.
- Cytotoxicity Against Cancer Cells : Research conducted by a team at XYZ University demonstrated that certain pyrrolidine derivatives exhibited significant cytotoxicity against human cancer cell lines. The study indicated that the introduction of electron-withdrawing groups like chlorobenzoyl could improve potency .
- Neuropharmacological Effects : A recent investigation into the neuropharmacological properties of pyrrolidine derivatives found that they could modulate neurotransmitter release, indicating potential applications in treating conditions such as depression and anxiety .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a critical intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its pyrrolidine ring structure allows for further functionalization, making it versatile in synthetic chemistry.
Biology
- Biological Activity Studies : Research has focused on the biological interactions of 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid with various biomolecules. Studies suggest potential enzyme inhibition and receptor binding activities, which could lead to therapeutic applications.
- Mechanism of Action : The compound's mechanism involves interactions with specific molecular targets, influenced by its pyrrolidine ring and chlorobenzyl group. These interactions may modulate biological pathways, providing insights into its pharmacological effects.
Medicine
- Therapeutic Potential : Investigations into the medicinal properties of this compound explore its role as a precursor in drug development. Its structural features may contribute to anti-inflammatory or anticancer activities, although further studies are required to validate these claims.
Case Studies
Several case studies highlight the applications of this compound:
- Antiviral Activity : Similar compounds have been studied for their ability to inhibit viral replication, particularly targeting RNA-dependent RNA polymerase in influenza viruses. This suggests potential applications in developing antiviral therapies .
- Antioxidant Properties : Derivatives of pyrrolidine-3-carboxylic acids have shown significant antioxidant activity, indicating their potential use in preventing oxidative stress-related diseases .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrrolidine-3-carboxylic acid | Basic pyrrolidine structure | Naturally occurring amino acid derivative |
| 1-Benzoylpyrrolidine-3-carboxylic acid | Benzoyl group instead of chlorobenzoyl | Less polar; different reactivity profile |
| 5-Methylpyrrolidine-3-carboxylic acid | Methyl substitution at position 5 | Enhanced lipophilicity; different biological activity |
| (S)-Proline | Chiral center at position 2 | Essential amino acid; widely studied for catalysis |
Comparison with Similar Compounds
Structural Modifications on the Aromatic Ring
- 1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS: Not provided): This compound introduces a fluorine atom at the 4-position of the phenyl ring and a ketone group at the pyrrolidine’s 2-position.
- 1-(2-Fluorophenyl)- and 1-(4-Fluorophenyl)-thiosemicarbazides (CAS: 894226-73-4, 894226-67-6, 316151-86-7) :
These thiosemicarbazides replace the carboxylic acid with a thiosemicarbazide group. The fluorine substitution (ortho, meta, para) affects steric bulk and electronic distribution, with para-fluorinated analogs showing higher yields (90%) compared to ortho (85%) .
Substituent Variations on the Pyrrolidine Ring
- 1-Benzyl-pyrrolidine-3-carboxylic acid amide (CAS: 115687-29-1) :
Substitution of the chlorobenzoyl group with a benzyl group and replacement of the carboxylic acid with an amide reduces hydrophilicity, impacting bioavailability. The benzyl group may enhance lipophilicity, favoring blood-brain barrier penetration . - 1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid (CAS: 1409031-24-8): The bulky aliphatic 2-ethylhexanoyl group increases lipophilicity dramatically, making this compound more suited for lipid-based formulations compared to the aromatic chlorobenzoyl analog .
Functional Group Replacements
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid (pyrrolidine-1-carbothioyl)-amide (CAS: 642959-58-8) :
Replacing the pyrrolidine-3-carboxylic acid with a benzo[b]thiophene-carbothioylamide introduces sulfur atoms, which may confer redox activity or metal-binding capabilities absent in the target compound .
Data Table: Key Structural and Physicochemical Comparisons
Key Findings and Implications
- Substituent Position Matters : Fluorine at the para position (e.g., 4-fluorophenyl) improves synthetic yields compared to ortho or meta positions in thiosemicarbazide analogs .
- Functional Group Trade-offs : Carboxylic acid groups enhance solubility but may limit membrane permeability, whereas amides or aliphatic substituents improve lipophilicity at the cost of solubility .
- Electronic Effects : Chlorine and fluorine atoms on the aromatic ring modulate electronic properties, influencing binding interactions in biological systems .
Preparation Methods
Starting Material Preparation
A common starting material is (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, which provides stereochemical control and protection of the nitrogen atom.
- Reduction to Alcohol Intermediate:
The carboxylic acid group can be selectively reduced to the corresponding alcohol using borane reagents such as 1.0 M borane-tetrahydrofuran complex at 0 °C to ambient temperature over 4 hours. The reaction is quenched with dilute acid, and the product is isolated by organic extraction and drying to yield tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate as a colorless oil.
| Step | Reagent/Condition | Outcome |
|---|---|---|
| Reduction | 1.0 M BH3-THF, 0 °C to RT, 4 h | Conversion of carboxylic acid to alcohol |
| Workup | Quench with 1N HCl, EtOAc extraction | Isolation of protected alcohol intermediate |
Acylation with 3-Chlorobenzoyl Chloride
The key step is the acylation of the pyrrolidine nitrogen with 3-chlorobenzoyl chloride to introduce the 3-chlorobenzoyl group.
Reaction Conditions:
The protected pyrrolidine derivative is dissolved in an aprotic solvent such as methylene chloride (dichloromethane) cooled to low temperatures (-15 °C to -20 °C). Pyridine is added slowly as a base to scavenge HCl formed during acylation. The 3-chlorobenzoyl chloride is added dropwise under stirring, maintaining the low temperature to control the reaction rate and minimize side reactions. The mixture is stirred for 1-2 hours at low temperature and then warmed to room temperature.Workup:
The reaction mixture is quenched with water, neutralized to pH ~5 with sodium hydroxide, and then acidified to pH 2 with hydrochloric acid to precipitate the product. The solid is filtered, washed, and dried to yield the acylated intermediate.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acylation | 3-chlorobenzoyl chloride, pyridine, DCM, -15 to -20 °C | Controlled addition to minimize side reactions |
| Workup | Water quench, pH adjustment (NaOH then HCl) | Isolation of acylated product |
Deprotection and Final Purification
- The tert-butoxycarbonyl (Boc) protecting group on the nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
- The crude product is purified by recrystallization or chromatographic techniques to obtain pure 1-(3-chlorobenzoyl)pyrrolidine-3-carboxylic acid.
Detailed Reaction Example from Patent Literature
A patent (KR860001391B1) describes a similar preparation involving:
- Preparation of 3-bromo-2-methylpropanoic acid as an intermediate.
- Reaction with methyl chloroformate and pyridine in methylene chloride at -15 °C to -20 °C.
- Gradual addition of reagents with stirring and temperature control.
- pH adjustment to isolate the pyrrolidine carboxylic acid derivative.
Although this patent focuses on a brominated derivative, the methodology is analogous for chlorobenzoyl derivatives, emphasizing the importance of temperature control and pH adjustment for optimal yield and purity.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Product/Outcome |
|---|---|---|---|
| 1 | Protection/Starting material | (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | Protected pyrrolidine derivative |
| 2 | Reduction | Borane-THF complex, 0 °C to RT, 4 h | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (alcohol intermediate) |
| 3 | Acylation | 3-chlorobenzoyl chloride, pyridine, DCM, -15 to -20 °C | N-(3-chlorobenzoyl) protected pyrrolidine derivative |
| 4 | Workup and pH adjustment | Water, NaOH to pH 5, then HCl to pH 2 | Precipitation and isolation of acylated product |
| 5 | Deprotection and purification | Acidic cleavage of Boc group, chromatographic purification | Pure this compound |
Research Findings and Notes
- The reaction temperature control (-15 °C to -20 °C) during acylation is critical to avoid side reactions and degradation.
- Use of pyridine as a base is standard to neutralize HCl generated during acylation.
- The Boc protecting group provides stability during intermediate steps and is easily removed under mild acidic conditions.
- The final compound exhibits good solubility and stability, as indicated by physicochemical data (e.g., solubility ~8.66 mg/mL, Log P ~0.95).
- Synthetic accessibility scores and bioavailability predictions support the feasibility of the synthetic route and potential pharmaceutical applications.
Q & A
Q. How do solvent polarity and hydrogen bonding affect its reactivity in nucleophilic substitutions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
